

The Discovery and Development of CCT68127: A Potent CDK2 and CDK9 Inhibitor

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Compound of Interest

Compound Name: CCT68127

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Deregulation of cyclin-dependent kinases (CDKs) is a well-established driver in the pathogenesis of numerous cancers, making them a focal point for therapeutic intervention.^[1] **CCT68127**, a novel trisubstituted purine, has emerged as a potent and selective inhibitor of CDK2 and CDK9.^{[1][2]} Optimized from the seliciclib template, **CCT68127** demonstrates superior potency, metabolic stability, and anti-proliferative activity in various cancer models, including colon, melanoma, and neuroblastoma cell lines.^{[2][3]} This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **CCT68127**, presenting key data and experimental methodologies to inform further research and development in the field of oncology.

Introduction: The Rationale for Targeting CDKs

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin partners, govern the transitions between different phases of the cell cycle.^[2] The G1-to-S-phase transition is regulated by CDK4/cyclin D and CDK6/cyclin D, while progression through S phase to G2 is mediated by CDK2/cyclin A, CDK2/cyclin E, and CDK1/cyclin A. Finally, CDK1/cyclin B activity is crucial for the initiation of mitosis.^[2] A key substrate of these kinases is the retinoblastoma protein (Rb), which, upon phosphorylation,

releases the E2F-1 transcription factor, stimulating the expression of genes required for DNA synthesis.[2]

Given their central role in cell proliferation, the dysregulation of CDKs is a common feature of cancer.[1] This has led to intense interest in developing small molecule inhibitors of CDKs for cancer therapy.[1] **CCT68127** was developed as part of a drug discovery program aimed at improving the pharmacological properties of the first-generation CDK inhibitor, seliciclib (also known as R-roscovitine or CYC202).[2] **CCT68127** exhibits enhanced potency, selectivity, and metabolic stability compared to its parent compound.[2]

Mechanism of Action: Dual Inhibition of CDK2 and CDK9

CCT68127 exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK2 and CDK9.[1][2]

Structural Basis of Inhibition

X-ray crystallography studies of **CCT68127** in complex with CDK2 reveal that it acts as a type I kinase inhibitor, binding to the ATP-binding pocket.[2] The purine scaffold of **CCT68127** forms two hydrogen bonds with the hinge region of CDK2, specifically with the main chain amine and carbonyl of Leu83.[2] The enhanced potency of **CCT68127** compared to seliciclib is attributed to an additional hydrogen bond formed by the hydroxyl group of **CCT68127** with the Asp145 of the DFG motif in CDK2.[2]

Downstream Signaling Effects

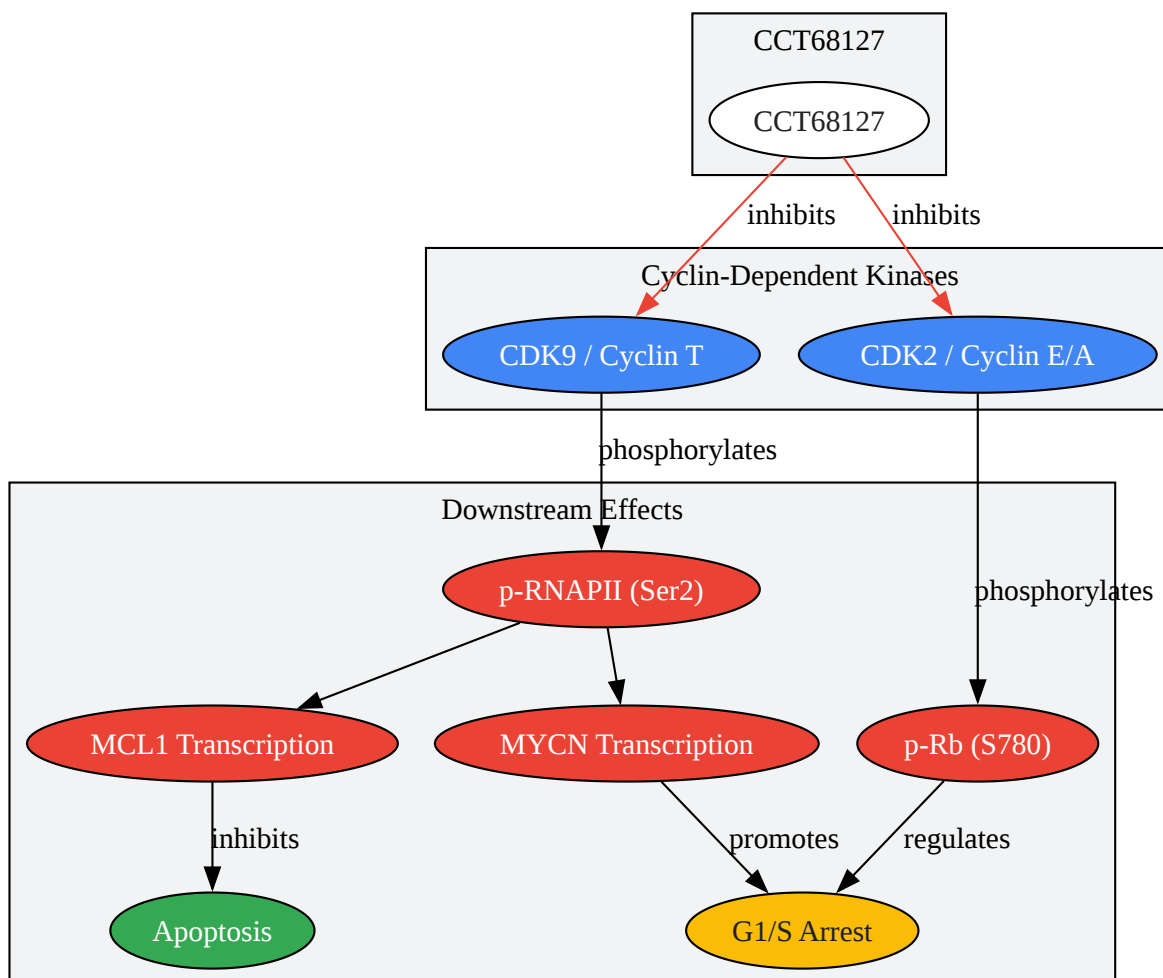
The inhibition of CDK2 and CDK9 by **CCT68127** leads to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[2]

- **Inhibition of Rb Phosphorylation:** By inhibiting CDK2, **CCT68127** leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[2]
- **Inhibition of RNA Polymerase II Phosphorylation:** **CCT68127**'s potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in reduced phosphorylation of the C-terminal domain of RNA polymerase II.[2] This leads to the

suppression of transcription of key anti-apoptotic proteins like MCL1 and oncogenes such as MYCN.[2][3]

- Induction of Anaphase Catastrophe: In aneuploid cancer cells, which have an abnormal number of chromosomes and supernumerary centrosomes, **CCT68127** induces a form of mitotic cell death known as anaphase catastrophe.[4][5] By inhibiting CDK2, **CCT68127** prevents the clustering of these extra centrosomes, leading to multipolar anaphase and subsequent apoptosis.[4] This mechanism offers a degree of selectivity for cancer cells over normal, non-aneuploid cells.[5]
- Modulation of the MAPK Pathway: Treatment with **CCT68127** has been shown to cause a significant decrease in the expression of DUSP6 phosphatase, which in turn leads to elevated ERK phosphorylation and activation of MAPK pathway target genes.[1][2]

Below is a diagram illustrating the core signaling pathways affected by **CCT68127**.



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Caption: Signaling pathway of **CCT68127**.

Quantitative Data

CCT68127 demonstrates significantly improved potency against several key CDKs compared to its parent compound, seliciclib. Furthermore, it exhibits potent anti-proliferative activity across a range of cancer cell lines.

Biochemical Potency: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CCT68127** and seliciclib against a panel of purified human cyclin-dependent kinases.

Kinase	CCT68127 IC50 (μM)	Seliciclib IC50 (μM)	Fold Improvement
CDK1/cyclin B	1.12	16.8	15
CDK2/cyclin E	0.022	0.48	22
CDK4/cyclin D1	>100	>100	-
CDK5/p25	0.057	0.85	15
CDK7/cyclin H	2.5	3.0	1.2
CDK9/cyclin T1	0.035	0.38	11
Data sourced from Molecular Cancer Therapeutics. [2]			

Cellular Activity: GI50 Values

The anti-proliferative activity of **CCT68127** was assessed in a panel of human cancer cell lines, with the concentration required to inhibit cell growth by 50% (GI50) reported in the table below.

Cell Line	Cancer Type	CCT68127 GI50 (μM)	Seliciclib GI50 (μM)
HT29	Colon Carcinoma	0.25 ± 0.03	6.4 ± 1.8
COLO205	Colon Adenocarcinoma	0.50 ± 0.09	11 ± 1.2
RKO	Colon Carcinoma	0.66 ± 0.03	10 ± 0.26
SKMEL28	Malignant Melanoma	0.31 ± 0.07	8.5 ± 2.1
WM266.4	Malignant Melanoma	0.40 ± 0.06	18 ± 2.4
Average	0.5	12	

Data sourced from
Molecular Cancer
Therapeutics.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of **CCT68127**.

In Vitro Kinase Assays

- Objective: To determine the inhibitory activity of **CCT68127** against purified CDK enzymes.
- General Protocol:
 - Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., histone H1 for CDK2, a peptide substrate for CDK9) and ATP.
 - The reaction is initiated by the addition of the enzyme.
 - Varying concentrations of **CCT68127** are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ - ^{32}P]ATP followed by scintillation counting, or using fluorescence-based assays.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assays

- Objective: To assess the anti-proliferative effects of **CCT68127** on cancer cell lines.
- General Protocol (using Sulforhodamine B assay):
 - Cancer cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are treated with a range of concentrations of **CCT68127** for a specified duration (e.g., 72 hours).
 - After the treatment period, the cells are fixed with trichloroacetic acid.
 - The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
 - Unbound dye is washed away, and the protein-bound dye is solubilized.
 - The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
 - The GI50 values are determined from the dose-response curves.

Western Blotting

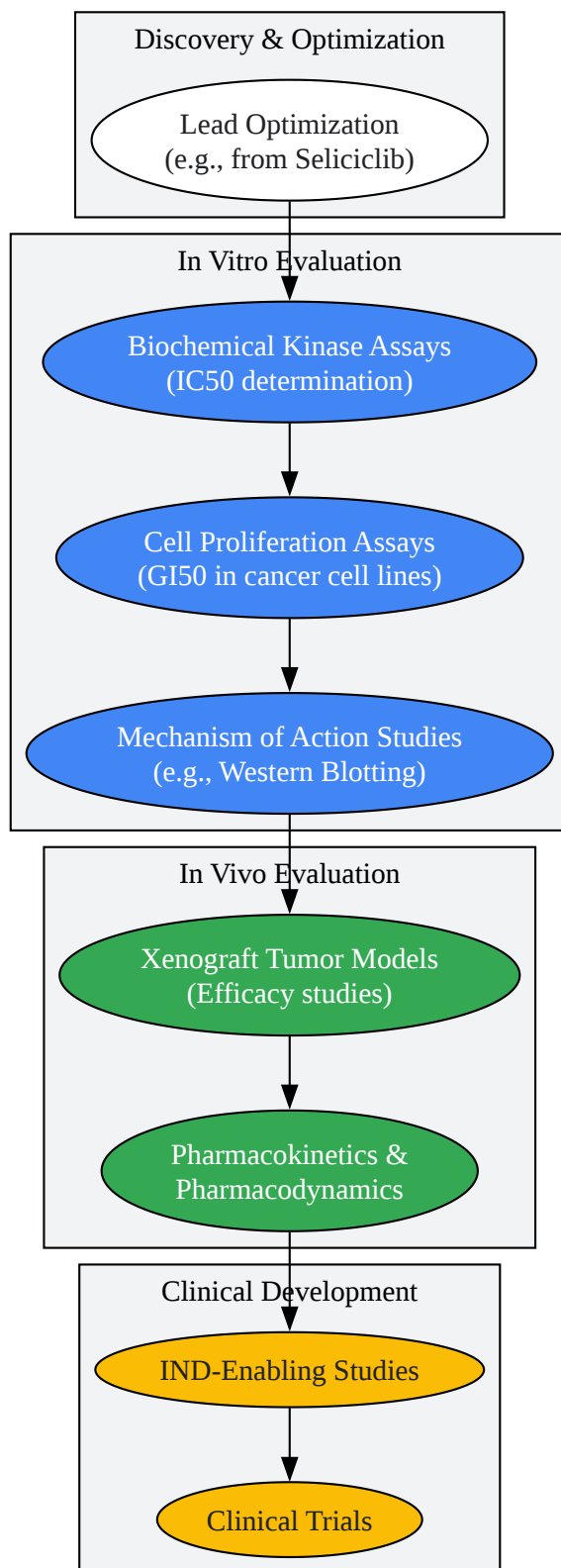
- Objective: To analyze the effect of **CCT68127** on the phosphorylation status and expression levels of target proteins.
- General Protocol:
 - Cells are treated with **CCT68127** for the desired time.
 - Cells are lysed to extract total protein.

- Protein concentration is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, phospho-RNA Polymerase II, total Rb, total RNA Polymerase II, β -actin).
- The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **CCT68127** in a living organism.
- General Protocol:
 - Human cancer cells (e.g., neuroblastoma or lung cancer cells) are implanted subcutaneously into immunocompromised mice.[\[3\]](#)[\[4\]](#)
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - **CCT68127** is administered to the treatment group via a specified route (e.g., oral gavage) at a defined dose and schedule.[\[4\]](#) The control group receives a vehicle control.
 - Tumor volume and body weight are measured regularly throughout the study.
 - At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., immunohistochemistry).

The following diagram illustrates a general workflow for the preclinical evaluation of a CDK inhibitor like **CCT68127**.



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Caption: Preclinical evaluation workflow.

Preclinical Efficacy

CCT68127 has demonstrated significant anti-tumor activity in various preclinical cancer models.

- Neuroblastoma: In models of MYCN-amplified neuroblastoma, **CCT68127** potently blocks cell proliferation, induces apoptosis, and leads to the depletion of MYCN mRNA and protein. [3] In vivo studies in both xenograft and genetically engineered mouse models of neuroblastoma showed that **CCT68127** significantly reduced tumor burden and prolonged survival.[3]
- Lung Cancer: **CCT68127** has shown marked anti-neoplastic effects in lung cancer cells, including those with KRAS mutations.[4][5] It inhibits the growth of lung cancer cells, induces apoptosis, and causes G1 or G2/M cell cycle arrest.[4] In a syngeneic murine lung cancer xenograft model, **CCT68127** reduced tumor growth and the levels of circulating tumor cells. [4][6]
- Colon and Melanoma Cancer: As indicated by the GI50 values, **CCT68127** effectively inhibits the proliferation of human colon cancer and melanoma cell lines.[2]

Future Directions and Conclusion

CCT68127 is a potent and selective second-generation CDK2 and CDK9 inhibitor with compelling preclinical anti-tumor activity across a range of solid tumors. Its dual mechanism of action, targeting both cell cycle progression and transcription, provides a strong rationale for its continued development. The induction of anaphase catastrophe in aneuploid cancer cells suggests a potential therapeutic window and a targeted approach for tumors with specific genetic backgrounds, such as KRAS mutations.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of **CCT68127** and similar next-generation CDK inhibitors in the treatment of cancer. The findings from studies on **CCT68127** have also supported the clinical development of the related CDK2/9 inhibitor, CYC065.[4][5]

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